
2-butyloctanedioic acid;N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyloctanedioic acid;N,N-dimethylmethanamine is a chemical compound with the molecular formula C15H31NO4. This compound is known for its unique structure, which combines the properties of both an acid and an amine. It is used in various scientific research applications due to its versatile chemical properties .
Métodos De Preparación
The synthesis of 2-butyloctanedioic acid;N,N-dimethylmethanamine typically involves the reaction of 2-butyloctanedioic acid with N,N-dimethylmethanamine. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Butyloctanedioic acid;N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Butyloctanedioic acid;N,N-dimethylmethanamine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-butyloctanedioic acid;N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its use .
Comparación Con Compuestos Similares
2-Butyloctanedioic acid;N,N-dimethylmethanamine can be compared with similar compounds such as:
2-butyloctanedioic acid,N-ethylethanamine: This compound has a similar structure but with an ethyl group instead of a dimethyl group.
N,N-Dimethylethylamine: This compound is an industrial chemical used as a catalyst and has different applications compared to this compound
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
499774-12-8 |
|---|---|
Fórmula molecular |
C15H31NO4 |
Peso molecular |
289.41 g/mol |
Nombre IUPAC |
2-butyloctanedioic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C12H22O4.C3H9N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;1-4(2)3/h10H,2-9H2,1H3,(H,13,14)(H,15,16);1-3H3 |
Clave InChI |
QVIZUCQBPSCIOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCC(=O)O)C(=O)O.CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
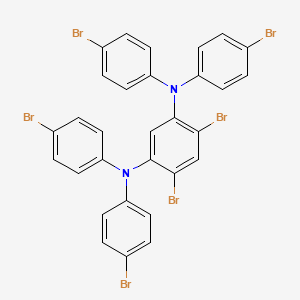
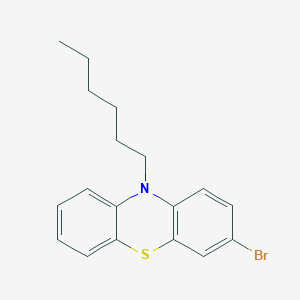
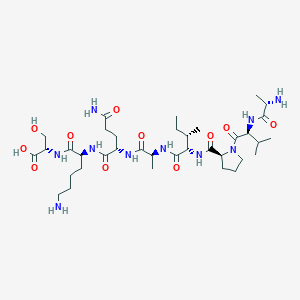
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
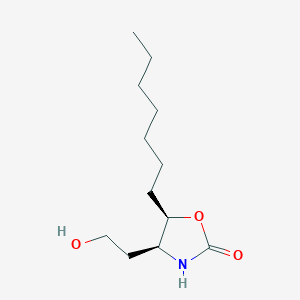
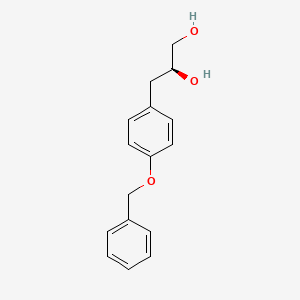
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)
